molecular formula C8H12N2S B12995277 2,4-Dimethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

2,4-Dimethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

Cat. No.: B12995277
M. Wt: 168.26 g/mol
InChI Key: VXFFWLSKWSDLMZ-UHFFFAOYSA-N
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Description

2,4-Dimethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazolopyridine family, which is known for its diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 2,4-pentanedione in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2,4-Dimethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
  • 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
  • Thiazolo[5,4-c]pyridine derivatives

Uniqueness

2,4-Dimethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two methyl groups at positions 2 and 4 can enhance its lipophilicity and potentially improve its interaction with biological targets .

Properties

Molecular Formula

C8H12N2S

Molecular Weight

168.26 g/mol

IUPAC Name

2,4-dimethyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine

InChI

InChI=1S/C8H12N2S/c1-5-8-7(3-4-9-5)10-6(2)11-8/h5,9H,3-4H2,1-2H3

InChI Key

VXFFWLSKWSDLMZ-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CCN1)N=C(S2)C

Origin of Product

United States

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